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Compound of Interest

Compound Name: ADB-5Br-INACA

Cat. No.: B10827479 Get Quote

A detailed analytical comparison of the synthetic cannabinoids ADB-5Br-INACA and MDMB-

5Br-INACA is presented for researchers, scientists, and drug development professionals. This

guide provides a comprehensive overview of their chemical, physical, spectroscopic, and

chromatographic properties, supported by available experimental data.

Chemical and Physical Properties
Both ADB-5Br-INACA and MDMB-5Br-INACA are indazole-3-carboxamide based synthetic

cannabinoids, structurally characterized by a 5-bromo-indazole core. Their primary structural

difference lies in the tail group, where ADB-5Br-INACA possesses an amide group and

MDMB-5Br-INACA has a methyl ester group. This seemingly minor difference can influence

their analytical profiles and potentially their pharmacological activity.
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Property ADB-5Br-INACA MDMB-5Br-INACA

IUPAC Name

5-bromo-N-(1-carbamoyl-2,2-

dimethyl-propyl)-1H-indazole-

3-carboxamide

Methyl 2-[(5-bromo-1H-

indazole-3-

carbonyl)amino]-3,3-dimethyl-

butanoate

Chemical Formula C14H17BrN4O2 C15H18BrN3O3

Molecular Weight 353.2 g/mol 368.2 g/mol

Exact Mass [M+H]+ 353.0608 368.0604

Appearance
Off-white powder, Plant-Like

Material
Plant-Like Material

CAS Number Not Available Not Available

Spectroscopic and Chromatographic Data
The following tables summarize the key spectroscopic and chromatographic data for the

identification and differentiation of ADB-5Br-INACA and MDMB-5Br-INACA.

Gas Chromatography-Mass Spectrometry (GC-MS) Data
Parameter ADB-5Br-INACA MDMB-5Br-INACA

Retention Time 8.36 min, 15.60 min 7.82 min

Key Mass Fragments (m/z)
Peak pairs indicating bromine

content are observed.

Not explicitly detailed in the

provided search results.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS) Data

Parameter ADB-5Br-INACA MDMB-5Br-INACA

Retention Time 7.68 min 9.01 min

Observed Mass [M+H]+ 353.0608 368.0604
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Experimental Protocols
Detailed methodologies for the analysis of ADB-5Br-INACA and MDMB-5Br-INACA are crucial

for reproducible and accurate results. The following protocols are based on information from

the Center for Forensic Science Research and Education and other analytical reports.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilution in methanol. For some analyses, tribenzylamine was used as

an internal standard.

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is typically used.

Column: An Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or HP-5MS (30 m x 0.25 mm x

0.25 µm) column is commonly employed.

Carrier Gas: Helium.

Temperature Program:

Method 1: Initial temperature of 100°C (held for 2 minutes), ramped to 280°C at 20°C/min

(held for 3 minutes), then to 315°C at 25°C/min (held for 12 minutes).

Method 2: Initial temperature of 50°C, ramped at 30°C/min to 340°C (held for 2.3 minutes).

Injection Port Temperature: 265°C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI).

Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

Sample Preparation: Dilution in methanol.
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Instrumentation: An Agilent 6230B TOF with an Agilent 1260 Infinity HPLC or equivalent

system.

Column: A Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or Zorbax Eclipse XDB-

C18 (50 x 4.6 mm, 1.8 micron) column is suitable.

Mobile Phase:

A: Ammonium formate (10 mM, pH 3.0) in water.

B: 0.1% formic acid in methanol.

Gradient Program:

Method 1: Initial: 95% A:5% B, transitioning to 5% A:95% B over 13 minutes, then

returning to 95% A:5% B at 15.5 minutes.

Method 2: Initial: 5% B, increasing to 40% B over 4 minutes, then to 70% B over 2

minutes, and to 100% B in 5 minutes (held for 1 minute), before returning to 5% B.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

QTOF Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

TOF MS Scan Range: 100-510 Da.

Pharmacological Profile
ADB-5Br-INACA and MDMB-5Br-INACA are classified as synthetic cannabinoids and are

expected to act as agonists at the cannabinoid receptors, CB1 and CB2. This interaction is

responsible for their psychoactive effects, which are reported to be similar to delta-9-

tetrahydrocannabinol (THC).
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However, detailed in vitro pharmacological data, such as receptor binding affinities (Ki) and

functional potencies (EC50), are not extensively available in the public domain for these

specific compounds. One source presented fictional data for illustrative purposes, suggesting

that MDMB-5Br-INACA has a high affinity for both CB1 (Ki = 0.23 nM) and CB2 (Ki = 0.86 nM)

receptors. It is important to note that this data is not based on experimental findings and should

be interpreted with caution.

Recent in vitro studies have confirmed that ADB-5Br-INACA exhibits cannabinoid receptor

activity, although its overall potency is expected to be low. Both "tail-less" compounds, (S)-

ADB-5'Br-INACA and (S)-MDMB-5'Br-INACA, retained cannabinoid receptor activity, but with a

decreased potency compared to their "tailed" counterparts.

Visualizations
The following diagrams illustrate a generalized cannabinoid receptor signaling pathway and a

typical analytical workflow for the identification of these novel psychoactive substances.
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Caption: Generalized Cannabinoid Receptor 1 (CB1) Signaling Pathway.
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Caption: Typical Analytical Workflow for Synthetic Cannabinoid Identification.

To cite this document: BenchChem. [An Analytical Profile Comparison: ADB-5Br-INACA vs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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